1-(4-Methylpyrimidin-2-yl)azocane
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Overview
Description
1-(4-Methylpyrimidin-2-yl)azocane is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyrimidin-2-yl)azocane typically involves the formation of the pyrimidine ring followed by the introduction of the azocane moiety. One common method involves the condensation of suitable precursors under controlled conditions. For instance, the preparation of 2-aminopyrimidine derivatives can be achieved from acyclic starting materials, such as benzylidene acetones and ammonium thiocyanates, through a series of steps including ring closure, aromatization, and oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free cascade synthesis has been explored for the efficient production of unsymmetrical 2-aminopyrimidines, which can serve as intermediates in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-yl)azocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)azocane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its medicinal properties includes exploring its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 1-(4-Methylpyrimidin-2-yl)azocane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The specific pathways involved depend on the compound’s application, such as inhibiting enzyme activity in antimicrobial research .
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Pyrimidine N-Oxides: These oxidized derivatives have distinct chemical properties and applications.
Pyrimidine-Containing Heterocycles: Compounds like imidazo[1,2-a]pyridines are structurally related and used in similar research contexts.
Uniqueness: 1-(4-Methylpyrimidin-2-yl)azocane is unique due to the presence of the azocane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)azocane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-7-8-13-12(14-11)15-9-5-3-2-4-6-10-15/h7-8H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIHRKNRVEPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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